molecular formula C12H24O2 B1582965 Isobutyl octanoate CAS No. 5461-06-3

Isobutyl octanoate

Cat. No.: B1582965
CAS No.: 5461-06-3
M. Wt: 200.32 g/mol
InChI Key: CFQRBRGFNFRMBD-UHFFFAOYSA-N
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Description

It is a clear liquid with a molecular formula of C12H24O2 and a molecular weight of 200.32 g/mol . Esters like isobutyl octanoate are known for their pleasant odors and are often used in the fragrance and flavoring industries.

Biochemical Analysis

Biochemical Properties

Isobutyl octanoate plays a significant role in biochemical reactions, particularly in the context of lipid metabolism. It interacts with various enzymes, proteins, and other biomolecules. One of the key enzymes involved in its metabolism is alcohol acyltransferase, which catalyzes the formation of esters from acyl-CoAs and alcohols . This interaction is crucial for the biosynthesis of esters, which are important for various biological functions and industrial applications.

Cellular Effects

This compound influences several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In adipocytes, for instance, octanoate (a related compound) has been shown to modulate lipogenesis by affecting the expression and activity of peroxisome proliferator-activated receptor gamma (PPARγ) and its associated lipogenic genes . This modulation can lead to changes in triglyceride synthesis and fatty acid oxidation, impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. The esterification process, catalyzed by alcohol acyltransferase, involves the condensation of acyl-CoAs and alcohols to form esters . This reaction is essential for the production of various esters, which play a role in cellular signaling and metabolic pathways. Additionally, this compound may influence gene expression by interacting with transcription factors such as PPARγ .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard conditions, but its long-term effects on cellular function can vary. Studies have shown that medium-chain fatty acids like octanoate can influence cellular metabolism and gene expression over extended periods

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on lipid metabolism and energy balance. At higher doses, it may exhibit toxic or adverse effects. For instance, medium-chain fatty acids have been shown to inhibit lipogenesis and reduce body fat mass in animal studies

Metabolic Pathways

This compound is involved in several metabolic pathways, including the biosynthesis of esters and fatty acid metabolism. The compound interacts with enzymes such as alcohol acyltransferase, which catalyzes the formation of esters from acyl-CoAs and alcohols . This interaction is crucial for the production of various esters that play a role in cellular signaling and metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound’s solubility in lipids allows it to accumulate in lipid-rich tissues, where it can exert its biochemical effects

Subcellular Localization

This compound’s subcellular localization can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, esters like this compound may localize to lipid droplets or membranes, where they can participate in lipid metabolism and signaling pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl octanoate is typically synthesized through an esterification reaction. This involves heating octanoic acid with isobutanol in the presence of a mineral acid catalyst, such as sulfuric acid. The reaction is reversible and produces water as a byproduct .

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where the reactants are continuously fed, and the product is continuously removed to drive the reaction to completion. The reaction mixture is then distilled to separate this compound from unreacted starting materials and byproducts.

Chemical Reactions Analysis

Types of Reactions: Isobutyl octanoate can undergo various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into isobutanol and octanoic acid.

    Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: this compound can react with another alcohol to form a different ester and alcohol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Transesterification: Another alcohol and a catalyst such as sodium methoxide.

Major Products:

    Hydrolysis: Isobutanol and octanoic acid.

    Reduction: Isobutanol and octanol.

    Transesterification: A different ester and alcohol.

Scientific Research Applications

Isobutyl octanoate has various applications in scientific research:

Mechanism of Action

The mechanism of action of isobutyl octanoate involves its interaction with enzymes that catalyze ester hydrolysis. In biological systems, esterases break down this compound into isobutanol and octanoic acid, which can then enter various metabolic pathways. The molecular targets include esterases and other enzymes involved in lipid metabolism .

Comparison with Similar Compounds

    Isobutyl acetate: Another ester with a similar structure but different chain length.

    Ethyl octanoate: An ester with the same acid component but a different alcohol.

    Butyl octanoate: An ester with a similar structure but different alcohol component.

Uniqueness: Isobutyl octanoate is unique due to its specific combination of isobutanol and octanoic acid, which gives it distinct physical and chemical properties. Its pleasant odor and stability make it particularly valuable in the fragrance and flavoring industries .

Properties

IUPAC Name

2-methylpropyl octanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-12(13)14-10-11(2)3/h11H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFQRBRGFNFRMBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3063916
Record name Isobutyl octanoate
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Molecular Weight

200.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5461-06-3
Record name Isobutyl octanoate
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Record name Isobutyl octanoate
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Record name Isobutyl caprylate
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Record name Octanoic acid, 2-methylpropyl ester
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Record name Isobutyl octanoate
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Record name Isobutyl octanoate
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Record name ISOBUTYL OCTANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of isobutyl caprylate in the context of fermented beverages?

A1: Isobutyl caprylate is a significant aroma component found in fermented beverages like whisky and brandy. [, ] Its presence, alongside other esters like ethyl caprylate and ethyl caproate, contributes to the complex and desirable fruity notes characteristic of these beverages. [] While its concentration may vary depending on the specific fermentation process and ingredients used, its identification highlights the role of esters in shaping the sensory experience of these products.

Q2: How was isobutyl caprylate identified in these studies?

A2: Researchers utilized gas chromatography, a technique for separating volatile compounds, to analyze the aroma components of fermented beverages. [, ] Different stationary phases (DNP, TEA, DEGS, PEG, and PEGS) were employed to effectively separate and identify isobutyl caprylate based on its retention time and comparison with known standards. [] This approach allows for both qualitative and quantitative analysis of aroma components, offering valuable insights into their relative abundance and contribution to the overall aroma profile.

Q3: Does the presence of isobutyl caprylate in fermented beverages originate from the raw materials or the fermentation process?

A3: While the exact origin of isobutyl caprylate in every instance can vary, research suggests that these esters are primarily formed during the fermentation and distillation processes. [] This is supported by the observation that the types and quantities of major esters found in distilled beverages are relatively consistent across studies, regardless of the specific starting materials. [] This suggests that the yeast metabolism during fermentation, rather than the raw ingredients themselves, plays a key role in the formation of isobutyl caprylate.

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